molecular formula C21H18Cl2O3S B2898117 1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol CAS No. 110052-75-0

1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol

Cat. No.: B2898117
CAS No.: 110052-75-0
M. Wt: 421.33
InChI Key: NAIPLWAEVVLCJR-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol (CAS 252026-82-7) is a synthetic organic compound with the molecular formula C₂₁H₁₈Cl₂O₃S and a molecular weight of 421.33 g/mol . Its structure features two 4-chlorophenyl groups attached to a central carbon atom, a sulfonyl group linked to a 4-methylphenyl ring, and a hydroxyl-bearing ethanol moiety. Key physical properties include a predicted boiling point of 635.9 ± 55.0°C, density of 1.358 ± 0.06 g/cm³, and a pKa of 11.58 ± 0.29, indicative of moderate acidity .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O3S/c1-15-2-12-20(13-3-15)27(25,26)14-21(24,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPLWAEVVLCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C21H18Cl2O3S and a molar mass of approximately 421.34 g/mol, this compound is characterized by its dual chlorinated aromatic structure and sulfonyl functionality, which may enhance its reactivity and biological effectiveness compared to simpler analogs .

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorophenyl Groups : The presence of two 4-chlorophenyl groups contributes to its lipophilicity and potential interaction with biological membranes.
  • Sulfonyl Group : This moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, influencing their activity.
  • Ethanol Backbone : Provides a flexible structure that may facilitate interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that compounds with similar structural features possess significant antibacterial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The chlorophenyl moieties are often linked to enhanced biological activity, suggesting that this compound may also inhibit bacterial enzymes effectively.

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory capabilities. Notably, it may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant targets in treating conditions like Alzheimer's disease and urinary infections, respectively . Inhibitory assays have indicated strong activity against these enzymes, highlighting its potential therapeutic applications.

Antifungal Properties

In addition to antibacterial effects, preliminary studies suggest that related compounds exhibit antifungal activity. This positions this compound as a candidate for further exploration in antifungal drug development.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Antibacterial Screening : A study evaluating the antibacterial efficacy of synthesized derivatives reported that compounds similar to this compound showed varying degrees of activity against multiple bacterial strains. The most effective derivatives had minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against resistant strains .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition highlighted the compound's potential as an AChE inhibitor. The binding interactions with bovine serum albumin (BSA) were also assessed, showing significant binding affinity which correlates with its pharmacological effectiveness .
  • Cytotoxicity Tests : In vitro studies have assessed the cytotoxic effects of structurally related compounds on cancer cell lines. These investigations revealed promising results with IC50 values indicating effective growth inhibition at low concentrations .

Comparative Analysis Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC21H18Cl2O3SDual chlorinated aromatic structureAntibacterial, antifungal, enzyme inhibition
1,1-Bis(3-chlorophenyl)-2-(4-methylphenyl)sulfonyl-1-ethanolC21H18Cl2O3SSimilar structure with different halogen substitutionAntibacterial properties
N,N-Bis(4-chlorophenyl)-4-(methylphenyl)sulfonamideC17H16ClNContains nitrogen; different functional group interactionAntifungal properties

Scientific Research Applications

Pharmacological Potential

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical biochemical pathways. Such interactions can lead to therapeutic effects, particularly in treating diseases where enzyme activity is dysregulated.
  • Antibacterial and Antifungal Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The chlorophenyl moieties are often linked to enhanced biological activity, making this compound a candidate for drug development targeting microbial infections .
  • Receptor Interaction : The compound may bind to various cellular receptors, influencing signal transduction processes that regulate physiological responses. This property is crucial for developing drugs aimed at modulating receptor activity in conditions such as cancer or metabolic disorders.

Case Studies

  • A study on structurally related compounds showed promising results in inhibiting bacterial enzymes, suggesting potential pathways for therapeutic applications in antibiotic resistance scenarios.
  • Another investigation highlighted the compound's ability to modulate gene expression related to inflammatory responses, indicating its utility in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. Here are some common synthetic routes:

StepReactionConditions
1Reaction of 4-chlorobenzophenone with 4-methylphenylsulfonyl chlorideBase: Sodium hydride or potassium carbonate; Solvent: THF or DMF; Temperature: Room temperature to reflux
2Reduction of the intermediate productCommon reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

These methods can be optimized for industrial production by employing continuous flow reactors to enhance reaction efficiency and yield while ensuring environmental sustainability .

Industrial Applications

  • Catalysis : The compound has been investigated for its role in catalyzing oxidation reactions in organic chemistry. Its unique structure allows it to participate effectively in various catalytic processes, making it valuable in synthetic organic chemistry.
  • Cosmetic Formulations : Due to its potential skin benefits and stability, this compound can be explored for use in cosmetic products aimed at improving skin health and appearance . Its safety and efficacy must be thoroughly evaluated through rigorous testing protocols before market introduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and physicochemical differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Boiling Point (°C) Density (g/cm³) pKa
1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol C₂₁H₁₈Cl₂O₃S 421.33 Bis(4-chlorophenyl), 4-methylphenyl sulfonyl, ethanol 635.9 ± 55.0 1.358 ± 0.06 11.58
1,1-Bis(4-chlorophenyl)ethanol C₁₄H₁₂Cl₂O 267.16 Bis(4-chlorophenyl), ethanol N/A N/A N/A
Bis(4-chlorophenyl) sulfone C₁₂H₈Cl₂O₂S 287.16 Bis(4-chlorophenyl), sulfonyl N/A N/A N/A
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone C₁₅H₁₄O₃S 274.33 Phenyl sulfonyl, ethanone, 4-methylphenyl N/A N/A N/A
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol C₂₀H₁₇FO₃S 356.41 Diphenyl, fluorophenyl sulfonyl, ethanol N/A N/A N/A

Key Comparative Analysis

The sulfonyl group also enables hydrogen bonding, unlike the simpler ethanol analog. Bis(4-chlorophenyl) sulfone shares the bis(4-chlorophenyl) and sulfonyl groups but lacks the ethanol moiety. This absence reduces polarity and eliminates the hydroxyl’s reactivity, making the sulfone less versatile in synthetic applications requiring nucleophilic substitution.

Substituent Effects: Replacing the ethanone group in 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone with ethanol (as in the target compound) converts a ketone to a secondary alcohol. This change increases hydrogen-bond donor capacity and reduces electrophilicity, which may influence biological activity or crystallization behavior. The dihedral angle between aromatic rings in the ethanone derivative (33.56° ) suggests conformational flexibility, whereas steric hindrance from the bis(4-chlorophenyl) groups in the target compound may restrict rotation.

Biological and Toxicological Profiles: DDOH (2,2-bis(chlorophenyl)-1-ethanol) , a DDT metabolite, exhibits estrogenic activity and cytotoxicity. While structurally similar to the target compound, DDOH’s 2,2-bis(chlorophenyl) configuration may induce different receptor-binding modes compared to the 1,1-bis substitution. The sulfonyl group in the target compound could mitigate endocrine-disrupting effects by altering bioavailability.

Electronic and Steric Properties: The fluorophenyl sulfonyl group in 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol introduces a stronger electron-withdrawing effect than the 4-methylphenyl sulfonyl group in the target compound. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to the methyl substituent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aryl precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of chlorophenyl ethanol derivatives (e.g., refluxing with anhydrous potassium carbonate in ethanol for 6 hours to drive reactions to completion) . Key steps include:

  • Sulfonation : Introducing the sulfonyl group via reaction with 4-methylbenzenesulfonyl chloride under controlled pH and temperature.
  • Purification : Recrystallization from ethanol or chromatography to isolate the product.
  • Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents enhance sulfonation), stoichiometry of reagents, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chlorophenyl protons (δ 7.2–7.5 ppm), sulfonyl-attached methyl group (δ 2.4–2.6 ppm), and ethanol backbone (δ 3.8–4.2 ppm for hydroxyl-bearing carbon) .
  • IR Spectroscopy : Key peaks include S=O stretching (~1350–1150 cm1^{-1}) and O-H stretching (~3200–3500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of sulfonyl group) .

Advanced Research Questions

Q. How does the sulfonyl group in the compound influence its binding affinity to biological targets, and what in silico methods validate these interactions?

  • Methodological Answer : The sulfonyl group enhances polarity and hydrogen-bonding capacity, critical for target engagement. Computational approaches include:

  • Molecular Docking : Simulate interactions with proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The sulfonyl group may anchor to lysine or arginine residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) to validate docking predictions experimentally .
  • Comparative Analysis : Compare binding affinities with non-sulfonated analogs to isolate the sulfonyl group’s contribution .

Q. What contradictions exist in the literature regarding the compound's biological activity, and how can experimental design address these discrepancies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or viability assays (MTT vs. resazurin). Standardize protocols across labs .
  • Stereochemical Effects : The compound’s chirality (if present) may lead to conflicting activity reports. Use enantiomerically pure samples and chiral chromatography for validation .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under uniform conditions (e.g., 72-hour exposure vs. 24-hour) .

Q. What are the environmental persistence and ecotoxicological profiles of this compound, and which methodologies assess its biodegradation pathways?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301 tests (e.g., dissolved organic carbon depletion in activated sludge) to evaluate mineralization rates .
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic exposure studies in aquatic models identify ecological risks .
  • Bioaccumulation Potential : Measure logPP (octanol-water partition coefficient); values >3 suggest bioaccumulation concerns. Computational tools like EPI Suite estimate environmental fate .

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